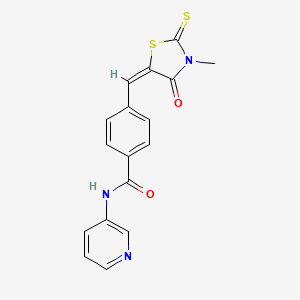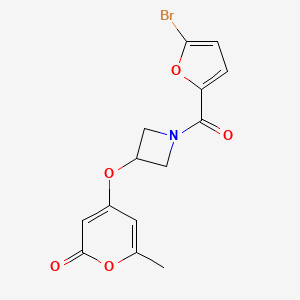
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as BFAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFAP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one's mechanism of action is not fully understood, but studies have suggested that it can inhibit the activity of certain enzymes and proteins in the body. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to inhibit the activity of Nrf2, a protein that regulates the expression of genes involved in the antioxidant response.
Biochemical and Physiological Effects
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have various biochemical and physiological effects. Studies have suggested that 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can reduce inflammation and oxidative stress in the body. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-cancer properties, and studies have suggested that it can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has a unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. However, there are some limitations to using 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One possible direction is to study its potential applications in the treatment of cancer. Studies have suggested that 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can inhibit the growth of cancer cells, and more research is needed to determine its effectiveness in vivo. Another possible direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, more research is needed to determine the safety and efficacy of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in humans, and to optimize its synthesis and purification methods.
Synthesis Methods
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be synthesized using different methods, including the reaction of 5-bromofuran-2-carboxylic acid with 3-azido-1-propanol, followed by the reaction with 6-methyl-2H-pyran-2-one. Another method involves the reaction of 5-bromofuran-2-carbonyl chloride with azetidine-3-ol, followed by the reaction with 6-methyl-2H-pyran-2-one. These methods have been optimized to yield high purity and yield of 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.
Scientific Research Applications
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been studied for its potential applications in medicinal chemistry. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-cancer properties, and studies have suggested that it can inhibit the growth of cancer cells. Additionally, 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-8-4-9(5-13(17)19-8)20-10-6-16(7-10)14(18)11-2-3-12(15)21-11/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBDKXJEBOXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone](/img/structure/B2456186.png)
![ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2456188.png)
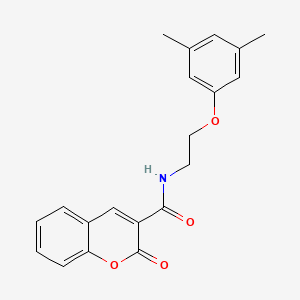
![N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2456191.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2456193.png)

![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
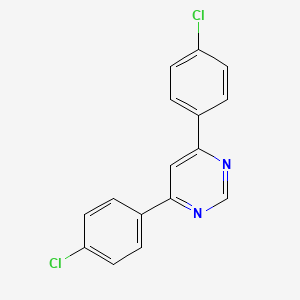
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456202.png)

![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)
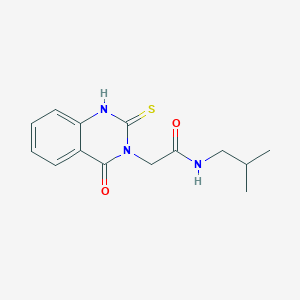
![2-(2-chloro-6-fluorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2456206.png)
